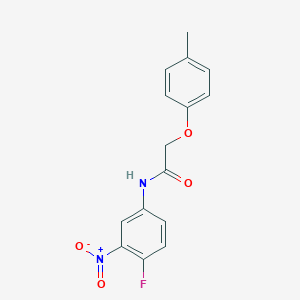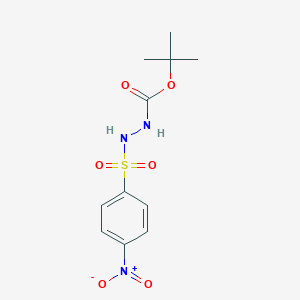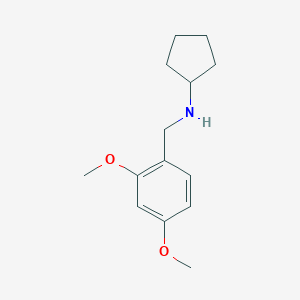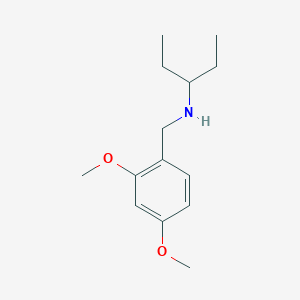![molecular formula C19H21N3O4 B187409 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone CAS No. 5730-60-9](/img/structure/B187409.png)
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone, also known as MNPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain. This compound binds to the dopamine D4 receptor and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine signaling can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly on the dopamine system. It has been shown to increase locomotor activity in rats, which is indicative of increased dopamine signaling. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rats. Additionally, this compound has been shown to have an antidepressant effect in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone in lab experiments is its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, this compound could be used as a tool for studying the role of dopamine signaling in addiction and other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems in the brain.
Synthesemethoden
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in a variety of neurological processes such as reward, motivation, and addiction. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which can lead to increased levels of dopamine in the brain.
Eigenschaften
CAS-Nummer |
5730-60-9 |
|---|---|
Molekularformel |
C19H21N3O4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O4/c1-26-18-5-3-2-4-15(18)14-19(23)21-12-10-20(11-13-21)16-6-8-17(9-7-16)22(24)25/h2-9H,10-14H2,1H3 |
InChI-Schlüssel |
ZURWWOYAHFHQRR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)

![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)


![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)